

# Spectroscopic Profile of (2,5-Dibromopyridin-3-yl)methanol: A Technical Overview

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## Compound of Interest

Compound Name: (2,5-Dibromopyridin-3-yl)methanol

Cat. No.: B594852

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This technical guide provides a summary of the expected spectroscopic data for the compound **(2,5-Dibromopyridin-3-yl)methanol**. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. Direct experimental data for this specific compound is not readily available in the public domain; therefore, this document presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles.

## Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic characteristics for **(2,5-Dibromopyridin-3-yl)methanol**. These predictions are derived from the known spectral data of related brominated pyridine derivatives and compounds containing similar functional groups.

**Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data**

Proton	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-4	~ 8.0 - 8.2	d	~ 2-3
H-6	~ 8.5 - 8.7	d	~ 2-3
-CH <sub>2</sub> -	~ 4.7	s	-
-OH	Variable	br s	-

Predicted solvent: CDCl<sub>3</sub> or DMSO-d<sub>6</sub>. Chemical shifts are referenced to TMS at 0 ppm.

**Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data**

Carbon	Predicted Chemical Shift (δ, ppm)
C-2	~ 140 - 145
C-3	~ 135 - 140
C-4	~ 140 - 145
C-5	~ 120 - 125
C-6	~ 150 - 155
-CH <sub>2</sub> OH	~ 60 - 65

Predicted solvent: CDCl<sub>3</sub> or DMSO-d<sub>6</sub>.

**Table 3: Predicted Infrared (IR) Spectroscopy Data**

Functional Group	Predicted Wavenumber (cm <sup>-1</sup> )	Intensity
O-H stretch (alcohol)	3200 - 3600	Strong, Broad
C-H stretch (aromatic)	3000 - 3100	Medium
C-H stretch (aliphatic)	2850 - 3000	Medium
C=C, C=N stretch (aromatic ring)	1400 - 1600	Medium to Strong
C-O stretch (primary alcohol)	~ 1050	Strong
C-Br stretch	500 - 600	Strong

Sample preparation: KBr pellet or thin film.

**Table 4: Predicted Mass Spectrometry (MS) Data**

Fragment	Predicted m/z	Notes
$[M]^+$	267, 269, 271	Molecular ion with characteristic isotopic pattern for two bromine atoms.
$[M-H_2O]^+$	249, 251, 253	Loss of water.
$[M-CH_2OH]^+$	236, 238, 240	Loss of the hydroxymethyl group.

Ionization method: Electron Ionization (EI).

## General Experimental Protocols

The following are generalized experimental procedures for acquiring the spectroscopic data outlined above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **(2,5-Dibromopyridin-3-yl)methanol** would be dissolved in a deuterated solvent such as chloroform-d ( $CDCl_3$ ) or dimethyl sulfoxide-d<sub>6</sub> ( $DMSO-d_6$ ).  $^1H$  and  $^{13}C$  NMR spectra would be recorded on a spectrometer operating at a field strength of 300 MHz or higher. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

## Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a potassium bromide (KBr) pellet by grinding a small amount of the compound with dry KBr and pressing the mixture into a thin disk. Alternatively, a spectrum could be recorded from a thin film of the sample deposited on a salt plate. The spectrum would be recorded over the range of 4000-400  $cm^{-1}$ .

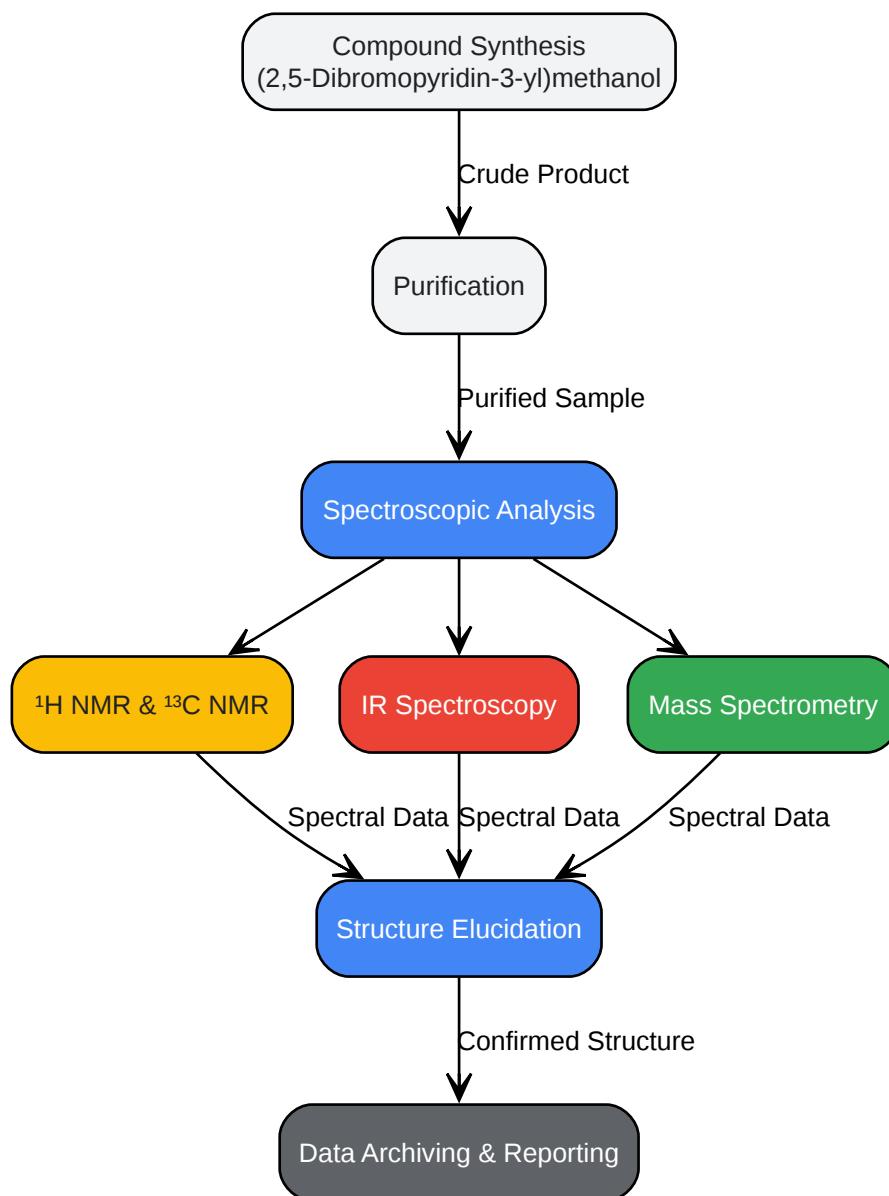
## Mass Spectrometry (MS)

Mass spectral data would be acquired using a mass spectrometer, likely with electron ionization (EI) to induce fragmentation. The sample would be introduced into the ion source, and the

resulting mass-to-charge ratios ( $m/z$ ) of the molecular ion and fragment ions would be recorded. The isotopic distribution pattern for ions containing bromine would be a key diagnostic feature.

## Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized compound like **(2,5-Dibromopyridin-3-yl)methanol**.



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Caption: Logical workflow for the synthesis and spectroscopic characterization of a chemical compound.

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